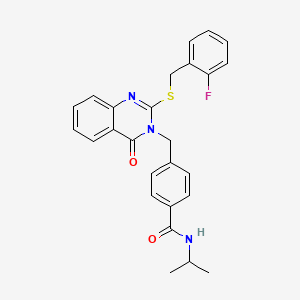

4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

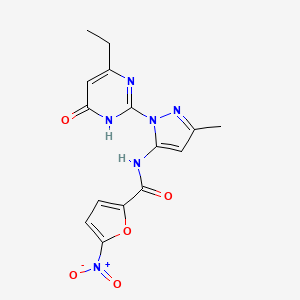

The compound 4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a novel derivative that falls under the category of thioquinazolinone-based 2-aminobenzamide derivatives. These derivatives have been recognized for their potential as histone deacetylase (HDAC) inhibitors, which play a significant role in the regulation of gene expression and are implicated in cancer therapy. The compound of interest is part of a series that has been designed and synthesized to target HDAC, with the aim of developing new anticancer agents .

Synthesis Analysis

The synthesis of thioquinazolinone-based 2-aminobenzamide derivatives, such as the compound , involves the coupling of 2-aminobenzamide with a thioquinazolinone moiety. While the exact synthesis of this specific compound is not detailed in the provided papers, similar compounds have been synthesized using methods such as oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions , or by acylation of 2-amino-N-methyl-thiobenzamide followed by a sodium methoxide-catalyzed ring closure to form quinazolinone derivatives . These methods emphasize the use of environmentally benign pathways and base-catalyzed reactions to achieve the desired quinazolinone structures.

Molecular Structure Analysis

The molecular structure of thioquinazolinone-based 2-aminobenzamide derivatives is characterized by the presence of a quinazolinone core, which is essential for the HDAC inhibitory activity. The addition of a thioquinazolinone moiety is likely to influence the binding affinity and selectivity towards different HDAC isoforms. Molecular docking analysis has been used to explain the observed HDAC inhibitory activity and isoform selectivity of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of the compound is likely to be influenced by the functional groups present in its structure. The thioquinazolinone moiety may undergo various chemical reactions, including nucleophilic addition or substitution, which could be exploited in further chemical modifications to enhance its biological activity or pharmacokinetic properties. The benzamide group is another reactive site that could participate in chemical transformations, potentially affecting the compound's interaction with HDAC enzymes .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound 4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide are not directly reported, the properties of similar thioquinazolinone-based 2-aminobenzamide derivatives can be inferred. These compounds are likely to have moderate molecular weights and exhibit solid-state properties suitable for oral administration. Their solubility, stability, and lipophilicity would be critical factors determining their bioavailability and distribution in biological systems .

Applications De Recherche Scientifique

Antimicrobial Properties

A significant application of compounds similar to 4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is their antimicrobial properties. Research on derivatives of this compound has shown effectiveness against various human pathogenic microorganisms, with certain derivatives demonstrating high activity levels in vitro. These studies focus on the synthesis and characterization of these compounds, including their antibacterial and antifungal properties (Saravanan, Alagarsamy, & Prakash, 2015).

Anti-inflammatory and Analgesic Properties

Some derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. Research in this area has led to the synthesis of new derivatives that have been compared with standard drugs like phenylbutazone, revealing their potential as non-steroidal anti-inflammatory and analgesic agents (Bhati, 2013).

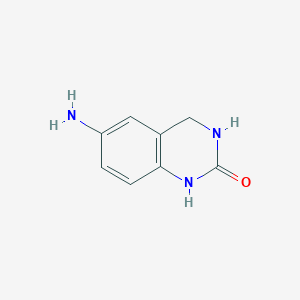

Anti-tubercular Properties

The 2,4-diaminoquinazoline class, closely related to the compound , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Extensive evaluation of this series for potential as a lead candidate in tuberculosis drug discovery has been conducted, highlighting the importance of certain structural elements for activity determination (Odingo et al., 2014).

Anticancer Activity

Compounds structurally similar to 4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide have been studied for their anticancer properties. These studies involve the synthesis of novel derivatives and the evaluation of their cytotoxic activity against various human cancer cell lines. The focus is on identifying compounds with potent cytotoxic activities and examining their inhibitory effects on specific cancer-related enzymes (Riadi et al., 2021).

Anticholinesterase Activity

Research has also been conducted on the anticholinesterase activity of related compounds, particularly in the context of treating neurodegenerative diseases like Alzheimer's. These studies involve the design, synthesis, and biological assessment of new derivatives as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase, crucial enzymes in the development of Alzheimer's (Zarei et al., 2021).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds might be toxic or corrosive, while others might be flammable or reactive . Always refer to the material safety data sheet (MSDS) for information on the safety and hazards of a specific compound .

Propriétés

IUPAC Name |

4-[[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O2S/c1-17(2)28-24(31)19-13-11-18(12-14-19)15-30-25(32)21-8-4-6-10-23(21)29-26(30)33-16-20-7-3-5-9-22(20)27/h3-14,17H,15-16H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLWULKCQSWBLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)

![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)

![6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3008091.png)

![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)

![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)

![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)